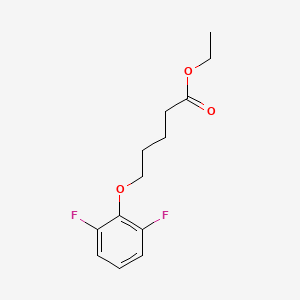

Ethyl 5-(2,6-difluoro-phenoxy)pentanoate

Description

Ethyl 5-(2,6-difluoro-phenoxy)pentanoate is a fluorinated aromatic ester with the molecular formula C₁₃H₁₅F₂O₃. Its structure consists of a pentanoate ethyl ester backbone linked to a 2,6-difluorophenoxy group. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by the fluorine substituents, which can enhance metabolic stability and lipophilicity . It is commercially available through multiple suppliers, reflecting its utility in synthetic chemistry .

Properties

IUPAC Name |

ethyl 5-(2,6-difluorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O3/c1-2-17-12(16)8-3-4-9-18-13-10(14)6-5-7-11(13)15/h5-7H,2-4,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKPIROSNRYHEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,6-difluoro-phenoxy)pentanoate typically involves the esterification of 5-(2,6-difluoro-phenoxy)pentanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: 5-(2,6-difluoro-phenoxy)pentanoic acid.

Reduction: 5-(2,6-difluoro-phenoxy)pentanol.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2,6-difluoro-phenoxy)pentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding due to its unique structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,6-difluoro-phenoxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and selectivity, leading to potent biological effects. The ester group may undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

- Ethyl 5-(2,6-dichlorophenoxy)pentanoate (C₁₃H₁₅Cl₂O₃): Replacing fluorine with chlorine at the 2,6-positions increases molecular weight (Cl: ~35.5 g/mol vs. F: ~19 g/mol) and polarizability. Chlorine’s larger atomic radius may reduce metabolic stability compared to fluorine, which is smaller and more electronegative. This compound has four suppliers, suggesting comparable synthetic accessibility to the difluoro analog .

- This compound: The fluorine substituents enhance lipophilicity (logP ~3.2, estimated) and resistance to oxidative degradation, making it more suitable for applications requiring prolonged biological activity .

Substituent Position: 2,6-Difluoro vs. 2,4-Difluoro

Backbone Modifications: Pentanoate vs. Shorter Esters

- Ethyl pentanoate (C₇H₁₄O₂): A simple ester lacking the phenoxy group, ethyl pentanoate is volatile and used as a flavoring agent. Its antimicrobial activity against Bacillus subtilis and E. coli is concentration-dependent, with lipid solubility playing a key role in membrane disruption . The addition of the 2,6-difluorophenoxy group in this compound increases molecular weight (~258 g/mol vs. 130 g/mol) and likely reduces volatility, shifting its applications toward non-volatile bioactive agents .

Heterocyclic Derivatives

- Ethyl 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate (C₁₁H₈F₂N₂O₃): Replacing the phenoxy group with an oxadiazole ring introduces nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. This modification may enhance interactions with enzymatic targets, though it reduces the compound’s lipophilicity .

Data Table: Key Properties of Selected Compounds

Research Implications

- Medicinal Chemistry: Fluorine’s electron-withdrawing effects may enhance binding to hydrophobic enzyme pockets, making this compound a candidate for drug discovery .

- Agrochemicals : The compound’s stability under environmental conditions could be advantageous in pesticide formulations .

Biological Activity

Ethyl 5-(2,6-difluoro-phenoxy)pentanoate is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds based on diverse research findings.

Chemical Structure and Properties

This compound features a difluorophenoxy group attached to a pentanoate chain. The presence of fluorine atoms in the phenoxy group significantly influences the compound's reactivity and biological interactions. The ester functional group is susceptible to hydrolysis, which can release active metabolites that may exert various biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenoxy moiety enhances binding affinity and specificity, leading to modulation of enzymatic activity and cellular signaling pathways.

Key Mechanistic Insights:

- Enzyme Interaction : The difluoro-phenoxy group can interact with active sites on enzymes, potentially inhibiting or enhancing their functions.

- Receptor Modulation : This compound may act as an agonist or antagonist at certain receptor sites, influencing downstream signaling cascades.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines indicate possible cytotoxicity, warranting further exploration in cancer therapeutics.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses in vitro.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity influenced by the presence of fluorine atoms:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Two fluorine atoms on phenoxy group | Potential antimicrobial and anticancer |

| Ethyl 5-phenoxy-pentanoate | Lacks fluorine; standard phenoxy structure | Lower activity compared to difluorinated |

| Ethyl 5-(2-fluoro-phenoxy)pentanoate | One fluorine atom; moderate activity | Intermediate biological effects |

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells), results indicated a dose-dependent inhibition of cell proliferation. The IC50 value was determined to be approximately 15 µM, suggesting significant potency against these cell lines.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. This compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.